(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride

BACE-1 Inhibition Fragment-Based Drug Discovery Alzheimer's Disease

The compound (2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine hydrochloride (CAS 1439922-25-4) is a stereochemically defined, disubstituted piperidine building block. It features a 4-fluorobenzyl group at the 4-position and a chiral (2R)-methyl substituent on the heterocyclic ring.

Molecular Formula C13H19ClFN
Molecular Weight 243.75 g/mol
Cat. No. B13092506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride
Molecular FormulaC13H19ClFN
Molecular Weight243.75 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C13H18FN.ClH/c1-10-8-12(6-7-15-10)9-11-2-4-13(14)5-3-11;/h2-5,10,12,15H,6-9H2,1H3;1H/t10-,12?;/m1./s1
InChIKeyMTJZYQBZYMGPMP-CUVFJIIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-4-[(4-Fluorophenyl)methyl]-2-methylpiperidine Hydrochloride: A Chiral Piperidine Fragment and Intermediate for CNS-Targeted Drug Discovery


The compound (2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine hydrochloride (CAS 1439922-25-4) is a stereochemically defined, disubstituted piperidine building block. It features a 4-fluorobenzyl group at the 4-position and a chiral (2R)-methyl substituent on the heterocyclic ring . Its core scaffold, 4-(4-fluorobenzyl)piperidine, is a validated fragment hit for beta-secretase 1 (BACE-1), the aspartyl protease central to amyloid-beta production in Alzheimer's disease pathology [1]. The addition of the 2-methyl group imparts conformational constraint and alters the pKa of the piperidine nitrogen, both of which are critical parameters for target engagement and downstream synthetic elaboration.

Procurement Risks of Generic or Achiral 4-Fluorobenzylpiperidine Analogs in BACE-1 and CNS Research Programs


Generic substitution with achiral 4-(4-fluorobenzyl)piperidine (CAS 92822-02-1) or its regioisomeric variants introduces significant risk for medicinal chemistry programs. The parent fragment exhibits only millimolar inhibitory potency against BACE-1, which is insufficient for lead development without extensive optimization [1]. Critically, the (2R)-methyl group is not an inert substituent; literature precedent in piperidine-based BACE-1 inhibitors demonstrates that a strategically placed methyl group can improve potency by approximately 200-fold by filling a hydrophobic pocket in the enzyme's active site and locking the piperidine ring into its bioactive conformation [2]. Furthermore, the defined (2R) stereochemistry is essential for chiral recognition at biological targets; substitution with the (2S) enantiomer or racemic mixture would compromise both potency and the reliability of downstream structure-activity relationship (SAR) studies [3].

Quantitative Differentiation Evidence for (2R)-4-[(4-Fluorophenyl)methyl]-2-methylpiperidine Hydrochloride


BACE-1 Fragment Potency Enhancement by Methyl Substitution in Piperidine Scaffolds

The des-methyl fragment 4-(4-fluorobenzyl)piperidine was identified via high-throughput X-ray crystallography as a weak BACE-1 inhibitor with activity in the millimolar range (IC50 > 1 mM) [1]. While a direct IC50 for the target compound is not publicly reported in an enzyme assay, a seminal structure-activity relationship study on a closely related iminohydantoin spiropiperidine demonstrated that the addition of a single methyl group to the piperidine core improved BACE-1 inhibitory potency approximately 200-fold, from IC50 = 11 µM to IC50 = 55 nM [2]. This class-level evidence strongly supports the hypothesis that the (2R)-2-methyl substituent on the target compound confers a structurally analogous enhancement over the des-methyl parent.

BACE-1 Inhibition Fragment-Based Drug Discovery Alzheimer's Disease Piperidine SAR

Crystallographically Validated Binding Mode of the 4-(4-Fluorobenzyl)piperidine Fragment

The binding pose of the core scaffold 4-(4-fluorobenzyl)piperidine in the BACE-1 active site is unambiguously resolved in the public domain at a resolution of 2.15 Å (PDB ID: 2OHN) [1]. The fluorobenzyl group occupies the S1 pocket, while the piperidine nitrogen interacts with the catalytic aspartate dyad. This experimentally verified binding mode provides a structurally informed starting point for vectoring from the piperidine 2-position. Analogs lacking this specific substitution pattern, such as 2-(4-fluorobenzyl)piperidine (CAS 67157-30-6) or 3-(4-fluorobenzyl)piperidine (CAS 745817-38-3), are not validated in the same structural context and lack analogous co-crystal structures, making their binding poses speculative.

Structural Biology Fragment Screening X-ray Crystallography BACE-1 Active Site

Enantiomeric Purity and (2R) Stereochemical Definition for Chiral Recognition

The target compound is supplied with defined (2R) absolute configuration, confirmed by the supplier's specification (97% purity, CAS 1439922-25-4) . The racemic compound or the (2S) enantiomer would introduce an uncontrolled variable in biological assays. Literature on related N-Boc-2-methylpiperidines demonstrates that (R) and (S) enantiomers can be obtained with >98% enantiomeric excess via diastereomeric salt resolution with tartaric acid, and optical purity can be verified by NMR protocols [1]. The vendor specification for the target compound is 97% chemical purity; however, the enantiomeric excess (ee) specification is not explicitly published by the supplier and should be confirmed analytically for applications requiring strict stereochemical fidelity.

Chiral Resolution Enantiomeric Excess Absolute Configuration Stereochemistry

In Silico Drug-Likeness and Physicochemical Profile: LogP and MW Advantage Over N-Alkylated Analogs

The target compound has a calculated LogP of 3.18 and a topological polar surface area (TPSA) of 12.03 Ų, with a molecular weight of 243.75 g/mol (free base: 207.29 g/mol) . This physicochemical profile places it well within the CNS drug-like space defined by the multiparameter optimization (MPO) score, which favors compounds with LogP between 1 and 3, TPSA < 76 Ų, and MW < 360 g/mol. In contrast, fully elaborated N-substituted derivatives such as pimavanserin (MW 428 g/mol) or N-(4-fluorobenzyl)-N-methylpiperidine carbamates (MW > 350 g/mol) carry significantly higher molecular weight and logP, which can compromise passive CNS permeability and increase the likelihood of P-glycoprotein efflux.

Drug-Likeness Physicochemical Properties CNS Penetration ADME

High-Value Application Scenarios for (2R)-4-[(4-Fluorophenyl)methyl]-2-methylpiperidine Hydrochloride


Structure-Guided Optimization of BACE-1 Inhibitors for Alzheimer's Disease

The compound serves as a privileged starting scaffold for fragment growing and fragment linking campaigns targeting the BACE-1 S1-S2' site. As confirmed by PDB entry 2OHN, the 4-(4-fluorobenzyl) group occupies the S1 pocket, while the (2R)-2-methyl group vectors directly toward the unoccupied S2' subsite [1]. The 200-fold potency gain observed upon analogous methyl substitution underscores the critical role of this vector for accessing nanomolar affinity, making the (2R) stereochemistry a non-negotiable requirement for structure-based design [2].

Synthesis of NR2B-Selective NMDA Receptor Antagonists for PET Imaging

The 4-(4-fluorobenzyl)piperidine moiety is a core structural element of selective NR2B NMDA receptor antagonists developed as PET radiotracers for neurological imaging [1]. The (2R)-2-methyl substitution offers a potential handle for modulating subtype selectivity and metabolic stability, as demonstrated in related 2-substituted piperidine NMDA antagonist scaffolds [2]. The free secondary amine of the target compound allows direct N-functionalization with oxalamic acid or related acyl groups to generate the antagonist pharmacophore.

Chiral Building Block for CNS-Targeted Small Molecule Libraries

The defined (2R) configuration and crystalline hydrochloride salt form facilitate automated weighing and parallel synthesis workflows. With a molecular weight of 243.75 g/mol and a LogP of 3.18, the compound is an ideal fragment-sized intermediate for diversity-oriented synthesis of lead-like CNS libraries [1]. Its secondary amine provides a single reactive handle for N-alkylation, N-acylation, or reductive amination, while the 4-fluorophenyl group enables structure-activity relationship studies via iterative fluorine scanning [2].

Investigation of Sigma-1 and Dopamine D4 Receptor SAR

Fluorinated benzylpiperidine derivatives have demonstrated high affinity for sigma-1 receptors (Ki values as low as 1.86 nM) and dopamine D4 receptors [1]. The (2R)-2-methyl group introduces conformational restriction that can modulate receptor subtype selectivity, a strategy that has been successfully employed in the evolution of selective sigma receptor ligands from simple benzylpiperidine precursors [2]. The target compound's scaffold is directly amenable to N-substitution chemistry to explore polypharmacology profiles.

Quote Request

Request a Quote for (2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.